2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
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Overview
Description
2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science
Preparation Methods
The synthesis of 2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves a multi-step process. One common method involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form 2-cyclohexylacetamide. This intermediate is then reacted with 2-aminophenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is explored for its potential use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds to 2-cyclohexyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide include:
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Known for its role in plant defense mechanisms.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: Used as commercial herbicides.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C16H20N2O3 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
2-cyclohexyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |
InChI |
InChI=1S/C16H20N2O3/c19-15(8-11-4-2-1-3-5-11)17-12-6-7-14-13(9-12)18-16(20)10-21-14/h6-7,9,11H,1-5,8,10H2,(H,17,19)(H,18,20) |
InChI Key |
MHXXDGOQCDAUMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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